molecular formula C11H22N2O2 B7986269 1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone

1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone

Cat. No.: B7986269
M. Wt: 214.30 g/mol
InChI Key: PLBXLWGBERAEML-LLVKDONJSA-N
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Description

1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone (CAS: 1354000-31-9) is a chiral piperidine derivative featuring an ethyl-(2-hydroxyethyl)amino substituent at the 3-position of the piperidine ring and an acetyl group at the 1-position. Its molecular weight is 214.31 g/mol, and its (R)-configuration is critical for stereoselective interactions in biological systems . The compound’s structure combines a polar 2-hydroxyethyl group (enhancing solubility) with a lipophilic ethyl chain, making it a versatile scaffold for pharmaceutical and chemical applications.

Properties

IUPAC Name

1-[(3R)-3-[ethyl(2-hydroxyethyl)amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-12(7-8-14)11-5-4-6-13(9-11)10(2)15/h11,14H,3-9H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBXLWGBERAEML-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCO)[C@@H]1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides under basic conditions.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group is added through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of 1-{®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-{®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

    Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the ketone regenerates the hydroxyethyl group.

Scientific Research Applications

Introduction to 1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone

This compound, with the CAS number 1354000-31-9, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure suggests potential applications in various therapeutic areas, including neuropharmacology and oncology. This article explores its scientific research applications, supported by data tables and case studies.

Neuropharmacology

Research indicates that compounds similar to this compound may exhibit effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This modulation can be crucial for developing treatments for conditions such as depression and anxiety disorders.

Case Study: Dopaminergic Modulation

A study explored the effects of piperidine derivatives on dopaminergic receptors, highlighting their potential as novel antidepressants. The specific interactions of compounds with dopamine D2 receptors were analyzed, showing promising results for future drug development .

Oncology

The compound's structure suggests potential applications in cancer therapy, particularly in targeting specific cancer cell lines through selective inhibition mechanisms.

Case Study: Targeting MLL Leukemia

In a recent study, a related compound demonstrated significant inhibitory activity against MLL leukemia cells at submicromolar concentrations. The findings suggest that structural modifications can enhance selectivity and potency against specific cancer types, indicating a pathway for further research into derivatives of this compound .

Antimicrobial Activity

There is emerging evidence that piperidine-based compounds possess antimicrobial properties, which could be harnessed for developing new antibiotics or antifungal agents.

Case Study: Antimicrobial Surfaces

Research has indicated that compounds similar to this piperidine derivative can be integrated into surfaces to create antimicrobial properties, potentially useful in medical devices and hospital environments .

Mechanism of Action

The mechanism of action of 1-{®-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Piperidine Derivatives

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28)
  • Structure : These derivatives replace the hydroxyethyl group with a tetrazole ring and aryl substituents.
  • Synthesized via nucleophilic substitution (piperidine with chloroacetyl intermediates), with yields dependent on aryl substituent reactivity .
  • Applications : Primarily explored for antimicrobial activity, though specific data for the target compound are unavailable.
(R)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone
  • Structure: Features a nitrobenzylamino group instead of the ethyl-hydroxyethyl chain.
  • Synthesized via reductive amination, highlighting divergent synthetic routes compared to the target compound .
Pyrimidoindole Derivatives (e.g., (R)-28)
  • Structure : Incorporates a pyrimido[4,5-b]indole core linked to the piperidine-acetyl group.
  • Key Differences :
    • The bulky heterocyclic core enhances kinase inhibition (IC50 = 360 nM for GSK-3β) but reduces solubility .
    • Demonstrated neuroprotective properties, suggesting functional advantages over simpler piperidine derivatives .

Non-Piperidine Analogues

Pyrrolidine Derivatives (e.g., 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone)
  • Structure : Replaces piperidine with a five-membered pyrrolidine ring.
  • Key Differences :
    • Increased ring strain in pyrrolidine alters conformational flexibility and binding kinetics .
    • The (S)-configuration vs. (R)-configuration in the target compound may lead to divergent stereoselectivity in biological targets .
Vandetanib Derivatives with Nitroimidazole Groups
  • Structure : Quinazoline-nitroimidazole hybrids with piperidine-acetyl linkers.
  • Key Differences :
    • Nitroimidazole groups confer radiosensitizing properties, expanding therapeutic utility in oncology .
    • Higher molecular weights (~570–638 g/mol) reduce bioavailability compared to the target compound .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight Key Functional Groups Synthesis Yield Biological Activity References
Target Compound 214.31 Ethyl, 2-hydroxyethyl N/A Not reported
Tetrazole Derivatives (22–28) ~300–350 Aryl, tetrazole Moderate (60–70%) Antimicrobial (preliminary)
Pyrimidoindole (R)-28 ~450 Chloro, pyrimidoindole Not reported IC50 = 360 nM (GSK-3β)
Vandetanib Derivative 5 638.17 Bromo, nitroimidazole 66.6% Anticancer (assumed)
Pyrrolidine Analog ~200 Ethyl, 2-hydroxyethyl N/A Not reported
Key Observations :
  • Solubility : The target compound’s hydroxyethyl group improves aqueous solubility compared to nitro- or tetrazole-containing analogs.
  • Stereochemical Impact : The (R)-configuration in the target compound may offer advantages in target binding over racemic mixtures (e.g., ’s diastereomeric hydroxymethyl derivative).

Biological Activity

1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone, with the CAS number 1354000-31-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H22N2O2C_{11}H_{22}N_2O_2 with a molecular weight of approximately 214.3 g/mol. The predicted boiling point is around 381.5 °C, and the density is approximately 1.07 g/cm³ .

The biological activity of this compound can be attributed to its structural features, particularly the piperidine ring and the ethyl-(2-hydroxy-ethyl)-amino side chain. These components are known to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
  • Cytotoxic Effects : In vitro studies have demonstrated that certain piperidine derivatives can induce apoptosis in cancer cell lines. Research indicates that these compounds may inhibit specific kinases involved in cell proliferation, leading to reduced viability of cancer cells.
  • Neuropharmacological Effects : The compound's potential as a neuroprotective agent has been explored in various models of neurodegeneration. It appears to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in mood regulation and cognitive function.

Data Table: Summary of Biological Activities

Activity Type Target/Organism Effect Reference
AntimicrobialE. coli, S. aureusModerate antibacterial activity
CytotoxicityCancer cell linesInduces apoptosis
NeuropharmacologicalDopaminergic and serotonergic systemsModulates neurotransmitter levels

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